molecular formula C15H18N2S B5651824 1-phenyl-4-(3-thienylmethyl)piperazine CAS No. 414887-78-8

1-phenyl-4-(3-thienylmethyl)piperazine

Cat. No. B5651824
CAS RN: 414887-78-8
M. Wt: 258.4 g/mol
InChI Key: MZMIWJFZXGSDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to 1-phenyl-4-(3-thienylmethyl)piperazine, often involves multi-step reactions starting from simple precursors. These processes may include reactions such as the Mannich reaction, Claisen-Schmidt condensation, and cyclization reactions. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving Claisen Schmidt condensation and Mannich’s reaction, showcasing typical synthetic routes that could be adapted for 1-phenyl-4-(3-thienylmethyl)piperazine derivatives (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-phenyl-4-(3-thienylmethyl)piperazine, can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the compound's molecular conformation, bond lengths, and angles, essential for understanding its chemical behavior. For instance, the structures of related piperazine derivatives with potential anti-malarial activity were elucidated using X-ray crystallography, demonstrating the importance of molecular conformation in biological activity (Cunico et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, including nucleophilic substitutions, acylation, and coupling reactions, which are crucial for the synthesis of pharmacologically active compounds. The reactivity of these compounds can be influenced by the nature of substituents on the piperazine ring and the surrounding molecular framework. For example, the study by Romagnoli et al. (2008) on allosteric enhancers of the A1 adenosine receptor highlighted how substituents on the piperazine moiety significantly impact the compound's biological activity (Romagnoli et al., 2008).

properties

IUPAC Name

1-phenyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMIWJFZXGSDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284404
Record name 1-Phenyl-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(3-thienylmethyl)piperazine

CAS RN

414887-78-8
Record name 1-Phenyl-4-(3-thienylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414887-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.